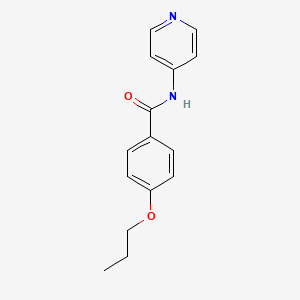
4-propoxy-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-4-pyridinylbenzamide is a chemical compound that has garnered interest in various fields of chemistry and pharmacology. Its unique structure has prompted studies into its synthesis, molecular structure, chemical reactions, properties, and potential applications.
Synthesis Analysis
The synthesis of this compound and related compounds involves complex organic reactions. For instance, photoreaction studies of 2-halo-N-pyridinylbenzamide have revealed insights into the photocyclization mechanism of phenyl radical assisted with π-complexation of chlorine radical, which may be relevant for the synthesis of related compounds (Park et al., 2001).
Molecular Structure Analysis
Research into the molecular structure of similar compounds, such as 3,4,5-trimethoxy-N-p-tolylbenzamide, highlights the importance of N-H···O hydrogen bonds and unusual C–H···π interactions, which could be relevant for understanding the structural properties of this compound (Saeed & Simpson, 2012).
Chemical Reactions and Properties
The chemical behavior of this compound can be inferred from studies on related compounds. For example, the intramolecular oxidative N-N bond formation in the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides demonstrates the potential for complex reactions involving N-pyridinyl compounds (Zheng et al., 2014).
Physical Properties Analysis
The synthesis and structural studies of compounds like 4,8a-Diphenyl-substituted 2-(2-propoxy)perhydro[1,3,2]dioxaborinino[5.4-c]pyridine provide insights into the physical properties of pyridine derivatives. Such studies offer a comparative analysis of molecular structures through X-ray crystallography, which is crucial for understanding the physical characteristics of this compound (Anh et al., 2008).
Chemical Properties Analysis
The electrochemical and optical properties of coordination frameworks incorporating pyridinyl compounds, such as a Mn(II) framework with the tris(4-(pyridin-4-yl)phenyl)amine ligand, indicate the multifunctional chemical properties of pyridine derivatives. These properties include the ability to switch fluorescence 'on' and 'off' with redox state, which may be applicable to the study of this compound (Hua & D’Alessandro, 2014).
Mécanisme D'action
Target of Action
4-Propoxy-N-4-pyridinylbenzamide, also known as 4-Pyridylnicotinamide (4-PNA), is a kinked dipodal dipyridine . It was originally developed for use in chemotherapy . The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to bridge metal centers and act as a bidentate ligand in coordination polymers .
Mode of Action
The compound’s interaction with its targets involves the donation of electron lone pairs from the nitrogen atoms on its pyridine rings to metal cations . This allows 4-PNA to bridge metal centers and act as a bidentate ligand in coordination polymers .
Biochemical Pathways
It is known that the compound’s ability to act as a bidentate ligand in coordination polymers can influence various biochemical processes .
Result of Action
Its role as a chemotherapy agent suggests that it may have cytotoxic effects
Action Environment
The action, efficacy, and stability of 4-PNA can be influenced by various environmental factors. For example, the compound’s ability to act as a bidentate ligand in coordination polymers may be influenced by the presence of metal cations in the environment
Propriétés
IUPAC Name |
4-propoxy-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBOATKQSMATTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


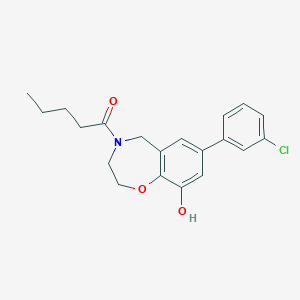
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
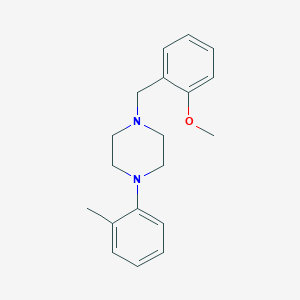
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
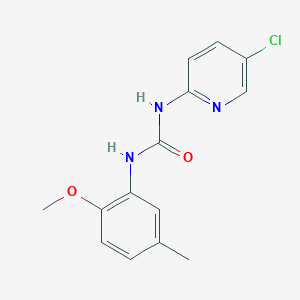
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5496682.png)
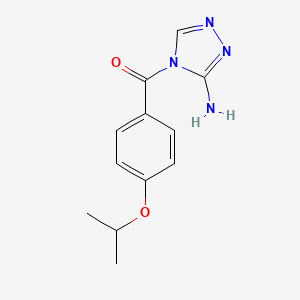
![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)
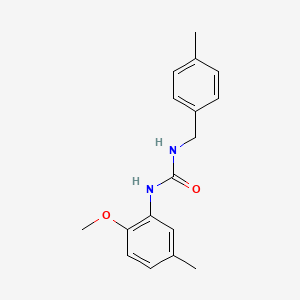
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)